molecular formula C21H17N7O2 B5470646 5-amino-3-[(Z)-1-cyano-2-[2-(dimethylamino)-5-nitrophenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile

5-amino-3-[(Z)-1-cyano-2-[2-(dimethylamino)-5-nitrophenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile

Cat. No.: B5470646
M. Wt: 399.4 g/mol
InChI Key: GHOBUMONFBIQOA-XNTDXEJSSA-N
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Description

5-amino-3-[(Z)-1-cyano-2-[2-(dimethylamino)-5-nitrophenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile is a complex organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 5-amino-3-[(Z)-1-cyano-2-[2-(dimethylamino)-5-nitrophenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds to 5-amino-3-[(Z)-1-cyano-2-[2-(dimethylamino)-5-nitrophenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile include other pyrazole derivatives such as:

These compounds share structural similarities but differ in their functional groups and specific properties. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological activities .

Properties

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-[2-(dimethylamino)-5-nitrophenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N7O2/c1-26(2)19-9-8-17(28(29)30)11-14(19)10-15(12-22)20-18(13-23)21(24)27(25-20)16-6-4-3-5-7-16/h3-11H,24H2,1-2H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOBUMONFBIQOA-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])/C=C(\C#N)/C2=NN(C(=C2C#N)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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